

Application Notes and Protocols: Conjugation of BP Fluor 568 to Secondary Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BP Fluor 568 NHS ester*

Cat. No.: *B15091921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled secondary antibodies are indispensable reagents in a multitude of life science research applications, including immunofluorescence microscopy, flow cytometry, and Western blotting. They provide a versatile and sensitive method for the detection of primary antibodies, enabling the visualization and quantification of target antigens. This document provides a detailed protocol for the conjugation of BP Fluor 568, a bright and photostable orange fluorescent dye, to secondary antibodies.

BP Fluor 568 is a water-soluble dye with an excitation maximum ideally suited for the 568 nm laser line.^{[1][2]} Its fluorescence emission is pH-insensitive between pH 4 and 10, ensuring stable signal generation in various experimental conditions.^{[1][2]} The amine-reactive N-hydroxysuccinimide (NHS) ester form of BP Fluor 568 allows for straightforward covalent attachment to primary amines (e.g., lysine residues) on the antibody.^{[1][3][4][5]} This protocol outlines the necessary steps for successful conjugation, purification, and characterization of BP Fluor 568-labeled secondary antibodies.

Data Presentation

Spectral Properties of BP Fluor 568

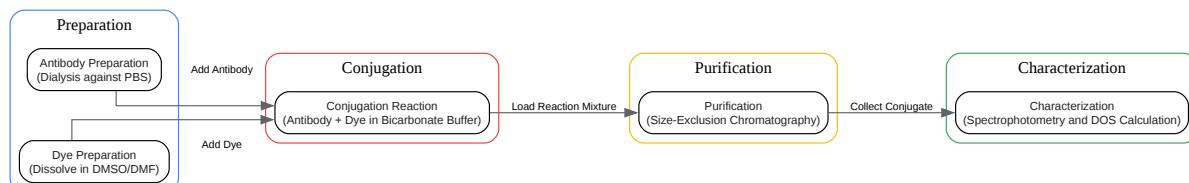
Property	Value	Reference
Excitation Maximum (Ex)	578 nm	[1][3][5]
Emission Maximum (Em)	602 nm	[1][3][5]
Extinction Coefficient (ϵ)	88,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5][6]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1][4][5]
Reactivity	Primary Amines	[1][4][5]

Characterization of the Conjugate: Degree of Substitution (DOS)

The Degree of Substitution (DOS), also known as the Degree of Labeling (DOL), represents the average number of dye molecules conjugated to a single antibody molecule.[7] An optimal DOS is crucial for achieving bright and specific staining, as a low DOS results in a weak signal, while an excessively high DOS can lead to fluorescence quenching and reduced antibody functionality.[7][8] The recommended DOS for most antibodies is between 2 and 10.[7]

The DOS can be calculated using the following formula and absorbance measurements of the purified conjugate:

$$\text{DOS} = (\text{A}_\text{dye} \times \epsilon_\text{protein}) / [(\text{A}_\text{280} - (\text{A}_\text{dye} \times \text{CF})) \times \epsilon_\text{dye}]$$


Parameter	Description
A_dye	Absorbance of the conjugate at the dye's maximum absorbance wavelength (578 nm for BP Fluor 568).
A_280	Absorbance of the conjugate at 280 nm.
$\epsilon_{protein}$	Molar extinction coefficient of the antibody at 280 nm (typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
ϵ_{dye}	Molar extinction coefficient of the dye at its maximum absorbance wavelength (88,000 $\text{M}^{-1}\text{cm}^{-1}$ for BP Fluor 568). [1] [5] [6]
CF	Correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max} of the free dye).

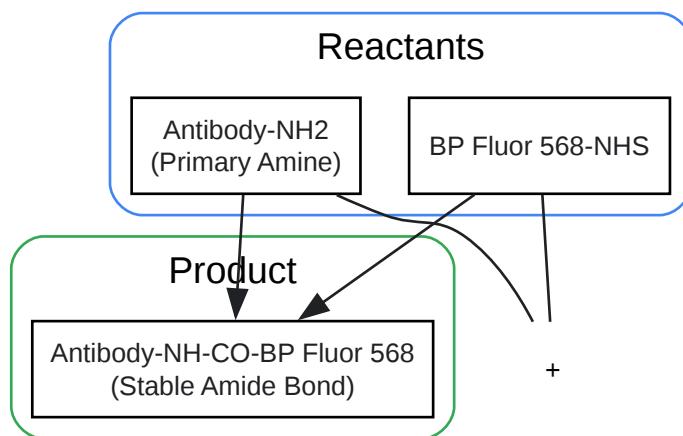
Experimental Protocols

Materials and Reagents

- Purified secondary antibody (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4).
Note: Buffers containing primary amines (e.g., Tris or glycine) will interfere with the conjugation reaction and must be removed by dialysis or desalting.[\[7\]](#)
- **BP Fluor 568 NHS Ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.3
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)[\[7\]](#)
- Spectrophotometer

Experimental Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the conjugation of BP Fluor 568 to a secondary antibody.

Step-by-Step Conjugation Protocol

- Antibody Preparation:
 - Dialyze the secondary antibody against 1X PBS at pH 7.2-7.4 overnight at 4°C to remove any interfering substances.[7]
 - Determine the concentration of the dialyzed antibody using its absorbance at 280 nm. The concentration (in mg/mL) can be estimated using the formula: $A_{280} \times 0.74$ (for IgG).[9] For optimal labeling, the antibody concentration should be between 2-10 mg/mL.[7]
- Dye Preparation:
 - Immediately before use, dissolve the **BP Fluor 568 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Transfer the antibody solution to a reaction tube.
 - Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction with primary amines.[5]

- Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 5:1 and 20:1 is a good starting point. The optimal ratio should be determined empirically.
- Add the calculated amount of the dissolved **BP Fluor 568 NHS ester** to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Chemical Reaction Diagram

[Click to download full resolution via product page](#)

Caption: Amine-reactive conjugation of **BP Fluor 568 NHS ester** to an antibody.

Purification of the Conjugate

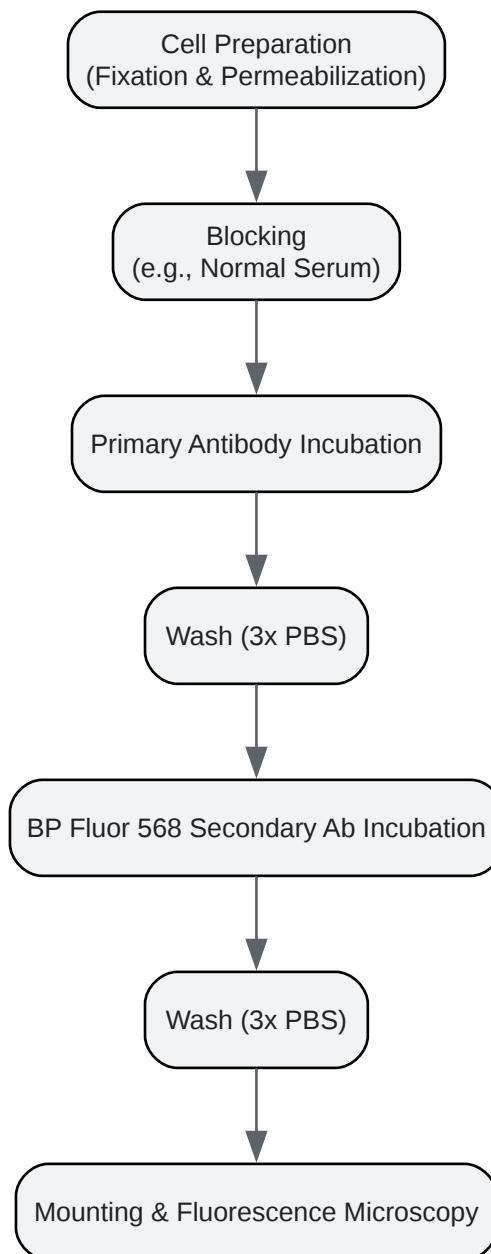
- Column Preparation:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS, pH 7.2-7.4.
- Separation:
 - Apply the conjugation reaction mixture to the top of the column.
 - Elute the conjugate with 1X PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

- Collect the fractions containing the colored conjugate.

Characterization and Storage

- Spectrophotometric Analysis:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 578 nm (for dye concentration).
 - Calculate the Degree of Substitution (DOS) using the formula provided in the "Data Presentation" section.
- Storage:
 - Store the purified BP Fluor 568-conjugated secondary antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[10]

Application: Immunofluorescence Staining


The prepared BP Fluor 568-conjugated secondary antibody can be used for various immunofluorescence applications.

General Protocol for Immunocytochemistry (ICC)

- Cell Preparation: Grow, fix, and permeabilize cells on coverslips or in culture plates.
- Blocking: Incubate the cells with a blocking solution (e.g., PBS with 5% normal serum from the same species as the secondary antibody and 0.3% Triton™ X-100) for 60 minutes at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the BP Fluor 568-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:200 to 1:1000 is recommended) and incubate for 1-2 hours at room temperature, protected from light.[11][12]

- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting and Imaging: Mount the coverslips with an anti-fade mounting medium and visualize using a fluorescence microscope with appropriate filters for BP Fluor 568 (Excitation/Emission: ~578/602 nm).

Immunofluorescence Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for immunofluorescence staining using a conjugated secondary antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BP Fluor 568 NHS Ester, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. amsbio.com [amsbio.com]
- 4. abpbio.com [abpbio.com]
- 5. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 6. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]
- 11. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biotium.com [biotium.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Conjugation of BP Fluor 568 to Secondary Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15091921#conjugation-of-bp-fluor-568-to-secondary-antibodies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com